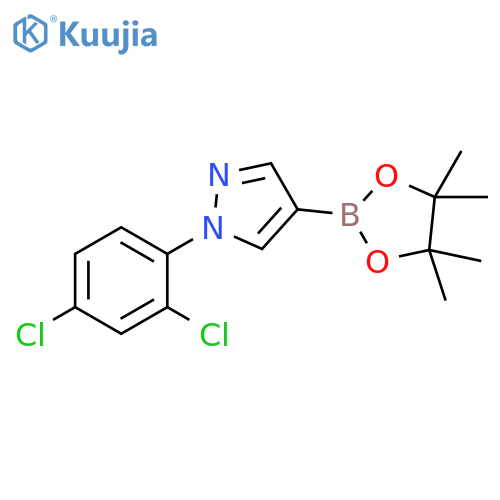

Cas no 2762047-99-2 (1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

2762047-99-2 structure

商品名:1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS番号:2762047-99-2

MF:C15H17BCl2N2O2

メガワット:339.024681806564

MDL:MFCD21337695

CID:5239846

PubChem ID:124297660

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole, 1-(2,4-dichlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

- MDL: MFCD21337695

- インチ: 1S/C15H17BCl2N2O2/c1-14(2)15(3,4)22-16(21-14)10-8-19-20(9-10)13-6-5-11(17)7-12(13)18/h5-9H,1-4H3

- InChIKey: KXRHPILWTJQIPE-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=C(Cl)C=C2Cl)C=C(B2OC(C)(C)C(C)(C)O2)C=N1

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-309485-5.0g |

1-(2,4-dichlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

2762047-99-2 | 95.0% | 5.0g |

$2981.0 | 2025-03-19 | |

| Enamine | EN300-309485-1.0g |

1-(2,4-dichlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

2762047-99-2 | 95.0% | 1.0g |

$1029.0 | 2025-03-19 | |

| Enamine | EN300-309485-10.0g |

1-(2,4-dichlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

2762047-99-2 | 95.0% | 10.0g |

$4421.0 | 2025-03-19 | |

| Aaron | AR028QHK-2.5g |

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

2762047-99-2 | 95% | 2.5g |

$2795.00 | 2025-02-17 | |

| 1PlusChem | 1P028Q98-250mg |

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

2762047-99-2 | 95% | 250mg |

$691.00 | 2024-05-07 | |

| Aaron | AR028QHK-500mg |

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

2762047-99-2 | 95% | 500mg |

$1130.00 | 2025-02-17 | |

| 1PlusChem | 1P028Q98-500mg |

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

2762047-99-2 | 95% | 500mg |

$1055.00 | 2023-12-17 | |

| Aaron | AR028QHK-250mg |

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

2762047-99-2 | 95% | 250mg |

$725.00 | 2025-02-17 | |

| Aaron | AR028QHK-5g |

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

2762047-99-2 | 95% | 5g |

$4124.00 | 2023-12-15 | |

| 1PlusChem | 1P028Q98-1g |

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

2762047-99-2 | 95% | 1g |

$1334.00 | 2023-12-17 |

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

2762047-99-2 (1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) 関連製品

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量